molecular formula C24H24N2O6 B14004325 methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate CAS No. 61948-40-1

methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate

Cat. No.: B14004325
CAS No.: 61948-40-1
M. Wt: 436.5 g/mol
InChI Key: YGWKNGLOYXMYQA-UHFFFAOYSA-N
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Description

Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate typically involves multiple steps. The starting materials often include commercially available reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The synthesis may involve a sequence of reactions including Povarov cycloaddition and N-furoylation processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and formyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl n-[4-(3,4-dimethoxy-2-phenylmethoxy-phenyl)-6-formyl-5-methyl-pyridin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61948-40-1

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate

InChI

InChI=1S/C24H24N2O6/c1-15-19(13-27)25-12-18(26-24(28)31-4)21(15)17-10-11-20(29-2)23(30-3)22(17)32-14-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

YGWKNGLOYXMYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C=O)NC(=O)OC)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3

Origin of Product

United States

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